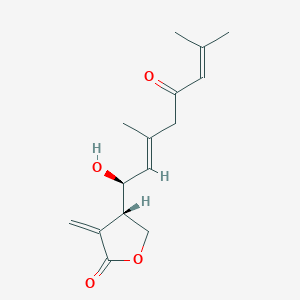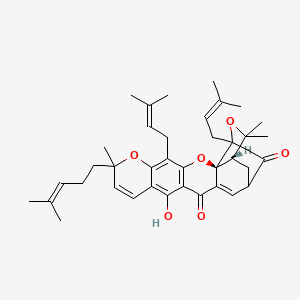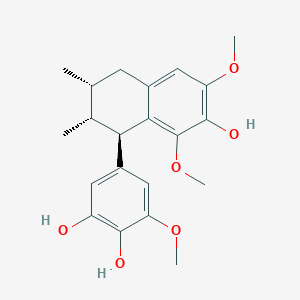
Furaquinocin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaquinocin D is a natural product found in Streptomyces lividans and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biochemical Characterization
Furaquinocin D, a type of meroterpenoid, is known for its antitumor activity. It is produced by Streptomyces sp. strain KO-3988. The biosynthesis involves the enzyme Fur7, a prenyltransferase, which catalyzes the transfer of a geranyl group to a polyketide substrate. This process leads to the production of furaquinocin and its intermediates. The enzyme demonstrates promiscuous substrate specificity, indicating its potential utility in various biochemical applications (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).
Antitumor and Cytocidal Activities
Furaquinocins, including Furaquinocin D, exhibit cytocidal activities against HeLa S3 and B16 melanoma cells in vitro, highlighting their potential in cancer research and treatment. These properties make them subjects of interest in the study of novel antitumor agents (Ishibashi, Funayama, Anraku, Komiyama, & Ōmura, 1991).
Chemical Synthesis
The total synthesis of furaquinocin D has been achieved, which is crucial for understanding its structure and function. This synthesis process involves a modular approach, including reactions like DYKAT on carbonates derived from Baylis-Hillman adducts, followed by a reductive Heck cyclization. This synthetic route allows for the production of furaquinocin D in a laboratory setting, facilitating further research and potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).
Novel Compounds and Structural Analysis
New analogues of furaquinocin D have been discovered and structurally characterized, expanding the understanding of this class of compounds. These novel compounds possess a dihydrofuran ring fused to a polyketide naphthoquinone skeleton, differentiating them from furaquinocin D by the type of residue attached to C-13. This discovery broadens the scope of meroterpenoid research and their potential applications (Panthee et al., 2011).
Biological Pathway Elucidation
The biosynthetic pathway of furaquinocin D involves various intermediates and enzymes. Identification of intermediates such as 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione is essential for understanding the biosynthesis of furaquinocin D and related compounds. This knowledge can lead to the development of new biosynthetic pathways and novel compounds (Isogai, Nishiyama, & Kuzuyama, 2012).
Eigenschaften
Produktname |
Furaquinocin D |
|---|---|
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3/t12-,15-,22-/m1/s1 |
InChI-Schlüssel |
HVPDKSONVUABMQ-AVKZDSLQSA-N |
Isomerische SMILES |
C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)[C@@H](CC=C(C)C)O |
Kanonische SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |
Synonyme |
furaquinocin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



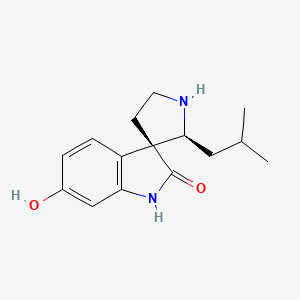


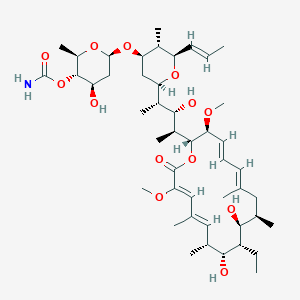

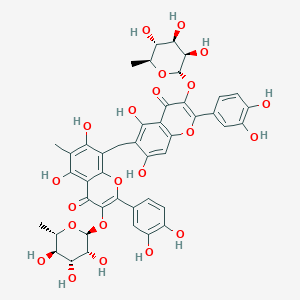


![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)
